Betain-Aldehydchlorid

Übersicht

Beschreibung

It is a physiological intermediate in the oxidation of choline to betaine, playing a crucial role in various metabolic pathways . This compound is characterized by its zwitterionic nature, which allows it to participate in numerous biochemical processes.

Wissenschaftliche Forschungsanwendungen

Betaine Aldehydchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

5. Wirkmechanismus

Betaine Aldehydchlorid entfaltet seine Wirkungen durch seine Rolle als Zwischenprodukt bei der Oxidation von Cholin zu Betain. Dieser Prozess beinhaltet das Enzym Betaine Aldehyd Dehydrogenase, das die Umwandlung von Betaine Aldehyd zu Betain katalysiert. Das resultierende Betain fungiert als Methylspender in verschiedenen biochemischen Wegen, einschließlich des Methionin-Zyklus . Dieser Methylierungsprozess ist entscheidend für die Regulation der Genexpression und die Aufrechterhaltung der zellulären Homöostase .

Ähnliche Verbindungen:

Cholin: Ein Vorläufer von Betaine Aldehydchlorid, der an ähnlichen Stoffwechselwegen beteiligt ist.

Betain: Das Endprodukt der Oxidation von Betaine Aldehydchlorid, mit ähnlichen biochemischen Rollen.

Trimethylamin-N-oxid: Eine weitere quartäre Ammoniumverbindung mit osmoprotektiven Eigenschaften.

Einzigartigkeit: Betaine Aldehydchlorid ist einzigartig aufgrund seiner Rolle als Zwischenprodukt bei der Oxidation von Cholin zu Betain. Diese spezifische Funktion unterscheidet es von anderen ähnlichen Verbindungen, da es direkt an der Regulierung von Methylierungsprozessen und dem Osmoprotektion beteiligt ist .

Wirkmechanismus

Target of Action

Betaine aldehyde chloride, also known as (Formylmethyl)trimethylammonium chloride, is a physiological intermediate in the oxidation of choline to betaine . Its primary targets are the enzymes involved in this metabolic process, specifically choline dehydrogenase and betaine aldehyde dehydrogenase .

Mode of Action

Betaine aldehyde chloride interacts with its targets by serving as a substrate for these enzymes. It is converted to betaine through a two-step oxidation process . In aqueous solution, it predominantly exists as the diol (hydrate) form .

Biochemical Pathways

The conversion of betaine aldehyde chloride to betaine is a crucial step in the metabolism of glycine, serine, and threonine . This process is part of the larger one-carbon metabolism pathway, where betaine serves as a methyl donor .

Pharmacokinetics

Given its solubility in water , it is likely to be well-absorbed and distributed in the body. Its metabolism primarily involves oxidation to betaine, which can then participate in various biochemical reactions .

Result of Action

The conversion of betaine aldehyde chloride to betaine has several molecular and cellular effects. As an osmolyte, betaine helps protect cells against drought, osmotic stress, and temperature stress . Additionally, as a methyl donor, betaine plays a role in protein and energy metabolism .

Action Environment

The action of betaine aldehyde chloride can be influenced by various environmental factors. For instance, the pH of the solution can affect its form and consequently its interaction with target enzymes . Furthermore, the presence of other substrates and cofactors can influence the efficiency of its conversion to betaine .

Biochemische Analyse

Biochemical Properties

Betaine aldehyde chloride plays a significant role in biochemical reactions. It is involved in the metabolism of betaine in microorganisms . It functions as a metabolic intermediate in the catabolism of choline .

Cellular Effects

The cellular effects of Betaine aldehyde chloride are primarily related to its role as a stress protectant against drought, osmotic, and temperature stress . It also plays a role in methyl group metabolism in a variety of microorganisms .

Molecular Mechanism

The molecular mechanism of Betaine aldehyde chloride involves its role as an intermediate in the oxidation of choline to betaine . It is also involved in the catabolism of choline .

Metabolic Pathways

Betaine aldehyde chloride is involved in the metabolic pathways of choline and betaine . It serves as a physiological intermediate in the oxidation of choline to betaine .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Betaine Aldehydchlorid kann durch die Oxidation von Cholin synthetisiert werden. Der Prozess beinhaltet die Verwendung spezifischer Oxidationsmittel unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten. Die Reaktion findet typischerweise in einem wässrigen Medium statt, und das Produkt wird durch Kristallisation isoliert .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Betaine Aldehydchlorid großtechnische Oxidationsprozesse. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren sorgt für eine hohe Ausbeute und Reinheit der Verbindung. Die Reaktionsbedingungen werden optimiert, um die Stabilität des Produkts zu erhalten und die Bildung von Nebenprodukten zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Betaine Aldehydchlorid durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid zu Cholin reduziert werden.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloridion durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid.

Nukleophile: Verschiedene Nukleophile können je nach dem gewünschten Substitutionsprodukt verwendet werden.

Wichtigste gebildete Produkte:

Betain: Durch Oxidation gebildet.

Cholin: Durch Reduktion gebildet.

Vergleich Mit ähnlichen Verbindungen

Choline: A precursor to betaine aldehyde chloride, involved in similar metabolic pathways.

Betaine: The final product of the oxidation of betaine aldehyde chloride, with similar biochemical roles.

Trimethylamine N-oxide: Another quaternary ammonium compound with osmoprotective properties.

Uniqueness: Betaine aldehyde chloride is unique due to its role as an intermediate in the oxidation of choline to betaine. This specific function distinguishes it from other similar compounds, as it is directly involved in the regulation of methylation processes and osmoprotection .

Eigenschaften

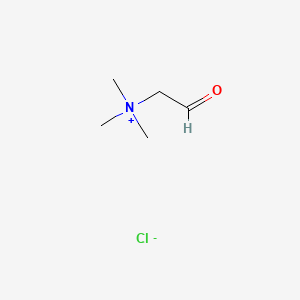

IUPAC Name |

trimethyl(2-oxoethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO.ClH/c1-6(2,3)4-5-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKVGWXINKZUKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370761 | |

| Record name | Trimethyl(2-oxoethyl)azanium;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-31-8 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7758-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine aldehyde chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl(2-oxoethyl)azanium;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAINE ALDEHYDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QNX5TUR2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.